molecular formula C11H11NO B1312027 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one CAS No. 53921-72-5

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

Cat. No. B1312027
CAS RN: 53921-72-5
M. Wt: 173.21 g/mol
InChI Key: CQWOTKCLUYJOPP-UHFFFAOYSA-N
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Description

“2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one” is a chemical compound with the CAS Number: 53921-72-5 . It has a molecular weight of 173.21 and is known for its unique structure that allows it to be employed in various applications, including drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The IUPAC name of this compound is 2,3,8,8a-tetrahydrocyclopenta [ij]isoquinolin-7 (1H)-one . The InChI Code is 1S/C11H11NO/c13-10-6-9-11-7 (4-5-12-9)2-1-3-8 (10)11/h1-3,9,12H,4-6H2 .

Scientific Research Applications

1. Organic Synthesis and Catalysis

Brahmachari and Banerjee (2014) explored an efficient one-pot synthesis method for pharmaceutically interesting derivatives of 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one using an eco-friendly and low-cost catalyst. This synthesis highlights the utility of 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one in organic synthesis, especially for creating complex organic molecules under mild and environmentally benign conditions (Brahmachari & Banerjee, 2014).

2. Novel Compound Synthesis

Kuroda et al. (1994) described the synthesis of azuleno[1,2-a]acenaphthylene, a compound related to 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one. Their research demonstrates the potential for creating novel organic compounds with unique structures and properties, expanding the scope of chemical research and applications (Kuroda et al., 1994).

3. Antibacterial Activity and Complex Formation

Al-Hialy and Al-Nama (2021) conducted a study on the synthesis of Co(II) and Ni(II) Schiff bases complexes derived from acenaphthylenequinon, showing significant antibacterial activity. This research underlines the biological applications of derivatives of 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one in the field of medicinal chemistry and antibacterial treatments (Al-Hialy & Al-Nama, 2021).

properties

IUPAC Name

5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-6-9-11-7(4-5-12-9)2-1-3-8(10)11/h1-3,9,12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOTKCLUYJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC(=O)C3=CC=CC1=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408722
Record name 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

CAS RN

53921-72-5
Record name 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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